(R)-Amlodipine Hemi-dibenzoyl-L-tartrate
Descripción
The Significance of Chirality in Pharmaceutical Science
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. ijcrt.orgwalshmedicalmedia.com These mirror-image forms, known as enantiomers, can exhibit profound differences in their pharmacological and toxicological profiles. researchgate.netdrugbank.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. ijcrt.orgwalshmedicalmedia.com
One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects. researchgate.net The classic and tragic example of thalidomide (B1683933), where one enantiomer was sedative and the other teratogenic, underscored the critical importance of understanding the stereochemical composition of drugs. walshmedicalmedia.com
Evolution of Regulatory Perspectives on Enantiomerically Pure Drug Substances
Historically, many chiral drugs were developed and marketed as racemates, which are 1:1 mixtures of both enantiomers. aditum.org However, a growing body of scientific evidence on the differential effects of enantiomers prompted a shift in regulatory thinking. A pivotal moment came in 1992 when the U.S. Food and Drug Administration (FDA) issued guidelines on the development of stereoisomeric drugs. ijcrt.orgresearchgate.netrsc.org These guidelines emphasized the need to characterize the individual enantiomers and justify the development of a single enantiomer or a racemic mixture. sciex.com The European Medicines Agency (EMA) followed with similar guidance, solidifying a global trend towards the development of enantiomerically pure drugs. bhu.ac.in This regulatory evolution has encouraged the pharmaceutical industry to invest in stereoselective synthesis and chiral separation technologies.
Contextualization of Amlodipine (B1666008) within Dihydropyridine (B1217469) Calcium Channel Antagonists from a Stereochemical Viewpoint
Amlodipine belongs to the dihydropyridine class of calcium channel blockers, which are widely used in the management of hypertension and angina. oup.com While early dihydropyridines like nifedipine (B1678770) are achiral, many second-generation agents, including amlodipine, possess a chiral center at the C4 position of the dihydropyridine ring. ijcrt.org This chirality leads to the existence of (R)- and (S)-enantiomers, which exhibit stereoselective pharmacology. ijcrt.org
The therapeutic activity of amlodipine as a calcium channel blocker resides almost exclusively in the (S)-enantiomer. rsc.org Studies have shown that (S)-amlodipine has a significantly higher affinity for the dihydropyridine receptor, being approximately 1000 times more potent than the (R)-enantiomer in this regard. walshmedicalmedia.comrsc.org
Propiedades
Fórmula molecular |
C₂₀H₂₅ClN₂O₅ ·0.5C₁₈H₁₄O₈ |
|---|---|
Peso molecular |
588.03 |
Sinónimos |
(4R)-2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Hemi-dibenzoyl-L-tartrate; (+)-Amlodipine Hemi-dibenzoyl-L-tartrate; (R)-(+)-Amlodipine Hemi-dibenzoyl-L-tartrate; d-Amlodipin |
Origen del producto |
United States |
Synthesis and Characterization of R Amlodipine Hemi Dibenzoyl L Tartrate
Chiral Resolution of Racemic Amlodipine via Diastereomeric Salt Formation
A common and industrially viable method for separating the enantiomers of amlodipine is through diastereomeric salt formation. This technique involves reacting the racemic amlodipine base with a chiral resolving agent. For the isolation of (R)-amlodipine, (-)-O,O'-dibenzoyl-L-tartaric acid is a frequently used resolving agent.
The process generally involves dissolving racemic amlodipine and the chiral resolving agent in a suitable solvent system, often a mixture of isopropanol (B130326) and acetonitrile (B52724). ijcrt.orgrsc.org Due to the different spatial arrangements of the resulting diastereomeric salts—(R)-amlodipine-(R,R)-dibenzoyl-L-tartrate and (S)-amlodipine-(R,R)-dibenzoyl-L-tartrate—they exhibit different physical properties, most importantly, different solubilities.
This difference in solubility allows for the selective crystallization of one of the diastereomers. In the case of using O,O'-dibenzoyl-L-tartaric acid, the (R)-amlodipine hemi-dibenzoyl-L-tartrate salt preferentially crystallizes from the solution. ijcrt.orgrsc.org The solid diastereomeric salt is then isolated by filtration. Subsequently, the pure (R)-amlodipine can be liberated from the salt by treatment with a base.
Spectroscopic and Crystallographic Analysis
The characterization of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate is essential to confirm its identity, purity, and stereochemical integrity. Various analytical techniques are employed for this purpose.
While specific spectral data for this exact salt is not widely published in publicly available literature, the general methods for characterization are well-established. Infrared (IR) spectroscopy would be used to identify the functional groups present in the molecule, such as the carbonyl groups of the esters and the tartaric acid, as well as the N-H and aromatic C-H stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide detailed information about the molecular structure and the ratio of the amlodipine and dibenzoyl-L-tartrate moieties.
X-ray crystallography is the definitive method for determining the three-dimensional structure of the crystalline salt, confirming the absolute stereochemistry of the (R)-amlodipine and the resolving agent, and revealing the packing arrangement in the crystal lattice.
The enantiomeric excess (e.e.) of the resolved (R)-amlodipine is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC). ijcrt.orgrsc.org
Table 1: Characterization Data for (R)-Amlodipine Hemi-dibenzoyl-L-tartrate
| Parameter | Method | Typical Result | Reference |
| Melting Point | Capillary Method | 115-117 °C | rsc.org |
| Elemental Analysis | CHN Analysis | C: 59.17%, H: 5.65%, N: 4.64% (Calculated: C: 59.23%, H: 5.49%, N: 4.76%) | rsc.org |
| Enantiomeric Excess | Chiral HPLC | >98% d.e. | rsc.org |
Note: The data presented is based on published examples and may vary slightly depending on the specific experimental conditions.
Advanced Analytical and Structural Elucidation Methodologies for R Amlodipine Hemi Dibenzoyl L Tartrate
Chromatographic Techniques for Enantiomeric Purity and Impurity Profiling
Chromatographic methods are the cornerstone for separating and quantifying the enantiomers of amlodipine (B1666008) and for detecting any related impurities. High-Performance Liquid Chromatography (HPLC) remains a primary tool, though other techniques offer complementary advantages.
Chiral HPLC is a fundamental technique for determining the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of amlodipine salts, ensuring the desired stereoisomer is present in its pure form. googleapis.comgoogle.com Development of a robust HPLC method involves careful selection of a chiral stationary phase (CSP) and mobile phase to achieve effective separation of the (R)- and (S)-enantiomers.
Several methods have been successfully developed, often achieving high optical purity levels exceeding 99% d.e. googleapis.comgoogle.com One established method utilizes an Ultron ES-OVM ovomucoid chiral column, which provides the necessary selectivity for separating the enantiomers. google.combhu.ac.in Another approach employs a Chiral AGP column, which contains alpha(1)-acid glycoprotein (B1211001) as the chiral selector, for stereoselective analysis. nih.gov The combination of these specialized columns with optimized mobile phases allows for the accurate quantification of enantiomeric purity, a critical quality attribute for the final drug substance. googleapis.comgoogle.comepo.org
Table 1: Example of Chiral HPLC Conditions for Amlodipine Enantiomer Separation
| Parameter | Condition | Source |
|---|---|---|
| Column | Ultron ES-OVM (Ovomucoid), 150mm x 4.6mm, 5µm | bhu.ac.in |
| Mobile Phase | 20mM Dibasic Sodium Phosphate Buffer (pH 7.0) and Acetonitrile (B52724) (80:20 v/v) | bhu.ac.in |
| Flow Rate | 1.0 mL/min | bhu.ac.in |
| Detection | Photodiode Array (PDA) at 360 nm | bhu.ac.in |
| Column Temperature | 25°C | bhu.ac.in |
| Retention Times | (R)-Amlodipine: ~8.0 min; (S)-Amlodipine: ~11.0 min | bhu.ac.in |
Supercritical Fluid Chromatography (SFC) represents an alternative technique for the chiral separation of pharmaceutical compounds. nih.gov SFC offers several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure. While specific applications detailing the use of SFC for the analysis of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate are not extensively documented in the reviewed literature, its utility for chiral separations is well-established. The technique's efficiency and rapid method development capabilities make it a promising tool for the enantioselective analysis of amlodipine. nih.gov
While less common than HPLC for the analysis of non-volatile compounds like amlodipine, Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) can be valuable for the analysis of certain volatile impurities. The Human Metabolome Database includes a predicted GC-MS spectrum for amlodipine, which can serve as a guide for identification, although it requires experimental confirmation.
More frequently, mass spectrometry is coupled with liquid chromatography (LC-MS) for comprehensive impurity profiling. nih.govnih.gov Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) and high-resolution mass spectrometry (HRMS) are powerful tools for the structural elucidation of unknown impurities and degradation products, providing a fundamental understanding of the fragmentation patterns of amlodipine and related compounds. nih.govnih.govnih.gov
An innovative and economical approach to chiral separation involves the use of dual chiral mobile phase additives (CMPAs) with a standard achiral HPLC column. rsc.orgresearchgate.net This method avoids the expense of a dedicated chiral stationary phase. A rapid and sensitive method for separating amlodipine enantiomers has been developed using a conventional C18 column. rsc.orgresearchgate.netrsc.org
This technique employs two CMPAs, sulfobutylether-β-cyclodextrin (SBE-β-CD) and polyethylene (B3416737) glycol-20000 (PEG-20M), in the mobile phase. rsc.orgresearchgate.net The synergistic interaction of these additives with the amlodipine enantiomers facilitates their separation on the achiral column. This method has been validated for linearity, repeatability, and limits of detection (LOD) and quantification (LOQ), proving its suitability for routine analysis. rsc.org The baseline resolution of the enantiomers can be achieved in under 16 minutes, which is significantly faster than many earlier methods. researchgate.netrsc.org
Table 2: HPLC Method Using Dual Chiral Mobile Phase Additives
| Parameter | Condition | Source |
|---|---|---|
| Column | WondaSil C18 (achiral) | rsc.orgresearchgate.net |
| Mobile Phase | Methanol–Water (45:55 v/v), pH 2.5 | rsc.orgresearchgate.net |
| Additives | 7.5 mmol L⁻¹ SBE-β-CD and 0.3 mmol L⁻¹ PEG-20M | rsc.orgresearchgate.net |
| Separation Time | < 16 minutes | researchgate.netrsc.org |
| LOD ((S)-Amlodipine) | 0.032 µg/mL | rsc.org |
| LOQ ((S)-Amlodipine) | 0.106 µg/mL | rsc.org |
Spectroscopic Methods for Stereochemical and Structural Characterization
Spectroscopic techniques are indispensable for the definitive confirmation of the chemical structure and absolute configuration of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate.
For more complex challenges, such as assigning the absolute configuration or elucidating the structure of unknown impurities, advanced NMR techniques are employed. Multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms within the molecule. nih.gov These experimental data can be combined with theoretical calculations, such as Density Functional Theory (DFT), to reproduce experimental NMR spectra and confirm proposed structures. researchgate.net Furthermore, advanced computational tools, including J-based configurational analysis and DP4+ probability analysis, compare experimental NMR chemical shifts with those calculated for possible stereoisomers to determine the relative and absolute configuration with a high degree of confidence. researchgate.net This integrated approach of experimental and computational NMR is crucial for the unambiguous structural and stereochemical characterization of complex chiral molecules like (R)-Amlodipine Hemi-dibenzoyl-L-tartrate and its related substances. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis in Salt Forms
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a salt form like (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, IR spectroscopy is invaluable for confirming the presence of both the active pharmaceutical ingredient (API), (R)-amlodipine, and the counter-ion, dibenzoyl-L-tartrate.
The resulting spectrum is a composite of the vibrational modes of both entities. The amlodipine structure contributes characteristic peaks, such as those from N-H and C=O stretching vibrations. scielo.br The dibenzoyl-L-tartrate moiety adds distinct signals, notably the strong carbonyl (C=O) absorptions from its ester and carboxylic acid groups, as well as bands corresponding to the aromatic rings of the benzoyl groups. chemicalbook.comspectrabase.com The formation of the salt via an acid-base interaction between the primary amine of amlodipine and the carboxylic acids of the tartaric acid derivative can be observed through shifts in the N-H and O-H stretching regions.
Key vibrational frequencies for the components can be summarized as follows:
| Functional Group | Component Origin | Expected Wavenumber (cm⁻¹) | Reference(s) |
| N-H Stretching | Amlodipine (amine) | ~3310 | scielo.br |
| O-H Stretching (Carboxylic Acid) | Dibenzoyl-L-tartaric acid | Broad, ~2500-3300 | chemicalbook.com |
| C-H Stretching (Aromatic/Aliphatic) | Both | ~2800-3100 | scielo.br |
| C=O Stretching (Ester) | Both | ~1670-1720 | scielo.brchemicalbook.com |
| C=O Stretching (Carboxylic Acid) | Dibenzoyl-L-tartaric acid | ~1700 | chemicalbook.com |
| C-O Stretching | Both | ~1000-1300 | scielo.br |
| S=O Stretching (if besylate salt) | Not Applicable | Asymmetric ~1207, Symmetric ~1090 | researchgate.net |
This interactive table summarizes the principal IR absorption bands expected for the compound.
Mass Spectrometry (MS) for Molecular Weight and Impurity Identification
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate and to identify and quantify potential impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for impurity profiling.
For (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, electrospray ionization (ESI) is a common method that generates protonated molecules of the individual components. The analysis would be expected to show a prominent ion corresponding to the (R)-amlodipine cation [M+H]⁺ and an ion for the dibenzoyl-L-tartrate anion [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition of the parent molecule and any detected impurities. chemicalbook.com
Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting selected parent ions and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of amlodipine and characterize unknown degradation products or process-related impurities. researchgate.netnih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Since (R)-Amlodipine Hemi-dibenzoyl-L-tartrate is a specific stereoisomer, its chiral purity is a critical quality attribute. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
CD spectroscopy serves two primary purposes in this context:
Confirmation of Absolute Configuration: The sign and magnitude of the Cotton effects in the CD spectrum can be correlated to the absolute configuration of the chiral centers, confirming that the salt indeed contains the (R)-enantiomer of amlodipine.
Enantiomeric Purity Assessment: The technique can be used to detect and quantify the presence of the unwanted (S)-enantiomer. The presence of the opposite enantiomer would alter the measured CD signal, and this change can be used for quantitative analysis.
While chromatographic methods like chiral HPLC are often used for routine enantiomeric purity testing, CD spectroscopy provides fundamental information about the molecule's stereochemical structure in solution. scielo.brnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust, simple, and widely used technique for the quantitative analysis of pharmaceutical compounds. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Amlodipine has characteristic UV absorbance maxima, typically around 238 nm and 360-366 nm, which are attributable to the electronic transitions within the dihydropyridine (B1217469) ring system. nih.govaditum.org The dibenzoyl-L-tartrate counter-ion also absorbs UV radiation due to its aromatic benzoyl groups. For quantitative analysis of the salt, a specific wavelength is chosen where there is significant absorbance and minimal interference from excipients. The method must be validated for linearity, accuracy, and precision to be suitable for routine assays. nih.govwiley.com
| Parameter | Finding | Reference(s) |
| Wavelength of Maxima (λmax) | ~238 nm, ~364 nm | nih.govaditum.org |
| Application | Quantification in bulk drug and formulations | wiley.com |
| Linearity Range | Typically established in the µg/mL range (e.g., 2.5–250 µg/mL) | wiley.com |
| Detection Method | UV spectrophotometer | nih.gov |
This interactive table presents typical parameters for the UV-Vis analysis of amlodipine.
Solid-State Characterization Techniques
The solid-state properties of a pharmaceutical salt profoundly influence its stability, dissolution, and manufacturability. Characterizing these properties is crucial for developing a robust and consistent drug product.
X-ray Diffraction (Single Crystal and Powder) for Crystal Structure Analysis and Polymorphism
X-ray diffraction (XRD) is the definitive technique for analyzing the solid-state structure of crystalline materials.
Single-Crystal X-ray Diffraction (SCXRD) provides the absolute three-dimensional structure of the molecule, including bond lengths, bond angles, and the conformation of the (R)-amlodipine and dibenzoyl-L-tartrate ions within the crystal lattice. It unambiguously determines the stoichiometry of the salt and reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. This level of detail is foundational for understanding the physicochemical properties of the salt.
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used for routine identification and quality control. The PXRD pattern is a unique fingerprint for a specific crystalline form. It is used to confirm batch-to-batch consistency and to screen for the presence of different crystalline forms, known as polymorphs. Polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to different physical properties like solubility and stability. researchgate.net The potential for polymorphism in amlodipine salts makes PXRD an essential tool during development and manufacturing. nih.gov
Thermal Analysis (DSC, TGA) for Phase Transitions and Thermal Behavior
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, DSC is used to determine its melting point, which is a key indicator of purity. A sharp endothermic peak corresponds to the melting of a pure crystalline substance. researchgate.net DSC can also detect other thermal events like polymorphic transitions, desolvation, and decomposition. A patent for a related diastereomeric salt, (R)-(+)-amlodipine-hemi-dibenzoyl-D-tartrate, reports a melting point of 116-118 °C, while the L-tartrate salt is reported to melt at 115-117 °C, providing an expected range for the title compound. googleapis.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of the compound and to quantify the presence of volatile components like water (hydrates) or residual solvents (solvates). researchgate.net The analysis would show the temperature at which the compound begins to decompose and can confirm the hemi-tartrate stoichiometry by the mass loss observed at different decomposition stages.
| Analysis Technique | Information Provided | Expected Finding for Amlodipine Salts | Reference(s) |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, purity assessment | Sharp endotherm indicating melting, e.g., ~115-118 °C | researchgate.netgoogleapis.com |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, quantification of volatiles | Mass loss corresponding to decomposition of the organic structure | researchgate.netresearchgate.net |
This interactive table outlines the applications of thermal analysis for the compound.
Raman and Solid-State NMR Spectroscopy for Polymorphic Distinction
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, can significantly impact a drug's stability, solubility, and bioavailability. Therefore, the detection and characterization of potential polymorphs of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate are critical. Raman and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopies are powerful, non-destructive techniques for this purpose, providing detailed information on the molecular and supramolecular structure in the solid state.
Raman Spectroscopy
Raman spectroscopy measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of a molecule. The technique is highly sensitive to changes in crystal lattice structure and molecular conformation, making it an excellent tool for differentiating polymorphs. spectroscopyonline.com Different polymorphic forms of a compound will exhibit distinct Raman spectra due to variations in intermolecular interactions and crystal packing, which influence the vibrational modes of the molecules. spectroscopyonline.com
For (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, Raman analysis would involve comparing the spectra of different batches or samples crystallized under various conditions. Key spectral regions would be scrutinized for differences:
Low-Frequency Region (Lattice Vibrations): The region below 200 cm⁻¹ is particularly informative as it corresponds to lattice vibrations (phonons), which are directly related to the crystal packing arrangement. coherent.com Polymorphs, by definition, have different crystal lattices and will therefore show significant differences in this region. coherent.com
Fingerprint Region: This region contains a wealth of bands corresponding to specific molecular vibrations. Subtle shifts in peak positions, changes in peak intensities, or the appearance/disappearance of peaks can indicate differences in the local chemical environment and molecular conformation between polymorphs. Studies on other amlodipine salts, such as the besylate, have demonstrated that Raman spectroscopy can effectively distinguish between anhydrate, monohydrate, dihydrate, and amorphous forms based on spectral shifts. nih.govresearchgate.net
A representative data table for comparing hypothetical polymorphs of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate would catalogue these spectral differences.
Table 1: Illustrative Raman Shifts for Polymorphic Distinction
| Spectral Feature | Form A (cm⁻¹) | Form B (cm⁻¹) | Significance |
|---|---|---|---|
| Lattice Mode 1 | 85 | 92 | Difference in crystal packing |
| Lattice Mode 2 | 110 | 118 | Difference in crystal packing |
| Carbonyl Stretch | 1690 | 1695 | Change in hydrogen bonding |
Note: The data in this table is illustrative to demonstrate the application of the technique. Specific values would be determined experimentally.
Solid-State NMR (ssNMR) Spectroscopy
Solid-state NMR spectroscopy is another principal technique for characterizing polymorphism. It probes the local electronic environment of magnetically active nuclei (e.g., ¹³C, ¹⁵N). Since polymorphs feature non-equivalent atomic positions within the crystal lattice, they produce distinct ssNMR spectra. nih.gov
For (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, ¹³C ssNMR would be particularly valuable. The chemical shift of a specific carbon atom is highly sensitive to its molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov Key indicators of polymorphism in ssNMR spectra include:
Different Chemical Shifts: Atoms in different crystal environments will have different chemical shifts.
Multiplicity of Peaks: If the asymmetric unit of the crystal cell contains more than one molecule (Z' > 1), a single carbon in the molecular structure can give rise to multiple peaks in the ssNMR spectrum. Different polymorphs can have different values of Z'.
A comparison of the ¹³C ssNMR spectra of different solid forms would provide definitive evidence of polymorphism.
Table 2: Illustrative ¹³C ssNMR Chemical Shifts for Polymorphic Distinction
| Carbon Atom | Form A (ppm) | Form B (ppm) | Significance |
|---|---|---|---|
| Carbonyl Carbon | 168.5 | 170.2 | Different intermolecular packing |
| Aromatic C-Cl | 132.1 | 133.5 | Altered local environment |
| Dihydropyridine C4 | 39.4 | 41.1, 41.5 | Conformational differences or Z' > 1 |
Note: The data in this table is illustrative to demonstrate the application of the technique. Specific values would be determined experimentally.
Particle Size and Morphology Characterization
The particle size distribution and morphology (shape) of an API are critical physical characteristics that can influence bulk properties such as flowability, compressibility, and dissolution rate. nih.gov Consistent control over these attributes is essential for robust formulation development and manufacturing.
Particle Size Distribution
Laser diffraction is a widely used technique for determining the particle size distribution of a drug substance. This method measures the angular distribution of scattered light produced by a laser beam passing through a dispersed sample. The resulting data is processed to generate a volumetric particle size distribution.
Key parameters derived from this analysis for (R)-Amlodipine Hemi-dibenzoyl-L-tartrate would include:
D10: The diameter at which 10% of the sample's mass is comprised of smaller particles.
D50: The median diameter; 50% of the particles are smaller and 50% are larger.
D90: The diameter at which 90% of the sample's mass is comprised of smaller particles.
Span: An indicator of the width of the distribution, calculated as (D90 - D10) / D50.
Controlling these parameters is vital for ensuring batch-to-batch consistency and predictable processing behavior.
Table 3: Representative Particle Size Distribution Data
| Parameter | Value (µm) | Acceptance Criteria (µm) |
|---|---|---|
| D10 | 5.2 | 3.0 - 7.0 |
| D50 | 25.8 | 20.0 - 35.0 |
| D90 | 78.1 | 70.0 - 90.0 |
Note: The data in this table is representative. Specific values are determined experimentally for each batch.
Morphology Characterization
Scanning Electron Microscopy (SEM) is the preferred method for visualizing particle morphology. SEM provides high-resolution images of the particle surface, revealing details about shape, texture, and the degree of agglomeration. The crystal habit (e.g., needles, plates, prisms) of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate can be clearly identified. Different crystallization conditions can lead to different morphologies, which can impact handling and formulation properties. For instance, needle-shaped crystals often exhibit poor flow characteristics compared to more equant (cube-like) crystals.
Image analysis software can be used to quantify morphological parameters from SEM images, providing objective data to supplement the qualitative descriptions.
Table 4: Representative Morphological Characteristics
| Parameter | Description | Impact |
|---|---|---|
| Crystal Habit | Acicular (Needle-like) | May lead to poor flowability and compaction issues. |
| Surface Texture | Smooth | Generally good for processing. |
| Agglomeration | Low to Moderate | High agglomeration can affect content uniformity. |
Investigative Studies on Solid State Forms and Pre Formulation Aspects
Polymorphism and Amorphism Research of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate
Polymorphism is the ability of a solid material to exist in more than one crystal structure. pacelabs.com These different crystalline forms, or polymorphs, can have different stabilities, dissolution rates, and mechanical properties. The amorphous form, lacking a long-range ordered crystal lattice, typically exhibits higher solubility but may have lower physical stability compared to its crystalline counterparts. nih.gov
Polymorphic screening is a systematic search to find and identify all accessible solid forms of a compound. veranova.com For a pharmaceutical salt like (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, this process is crucial to mitigate the risk of a more stable, and likely less soluble, form appearing unexpectedly during later stages of development or storage. researchgate.net
Screening is typically performed by crystallizing the compound from a wide variety of solvents and under diverse conditions. tricliniclabs.com High-throughput screening methods allow for the rapid exploration of numerous crystallization parameters. researchgate.net
Common Methodologies in Polymorphic Screening:
Solvent-based Crystallization: Experiments include slow evaporation, fast evaporation, and anti-solvent addition using a broad range of solvents with different polarities and hydrogen bonding capabilities. tricliniclabs.com
Thermal Methods: Techniques such as melt-cooling and sublimation can yield different polymorphs.
Grinding: Both dry and liquid-assisted grinding can induce phase transformations or generate novel crystalline forms. biogecko.co.nz
Slurry Experiments: Equilibrating a suspension of the solid in various solvents at different temperatures helps to determine the relative stability of different forms and can facilitate the conversion to the most thermodynamically stable polymorph. crystalpharmatech.com
Identified solid forms are characterized using a suite of analytical techniques, with X-ray Powder Diffraction (XRPD) being the primary tool for distinguishing between different crystal structures. Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting points, phase transitions, and solvation states. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also used to detect differences in molecular interactions within the crystal lattice.
Crystallization engineering involves the rational design and control of crystallization processes to consistently produce a solid form with the desired properties (e.g., a specific polymorph, particle size, and morphology). chemicalbook.com The formation of the (R)-Amlodipine Hemi-dibenzoyl-L-tartrate salt is itself an act of crystallization engineering, designed to separate the (R)-enantiomer from a racemic mixture of amlodipine (B1666008). googleapis.comgoogle.com
Patented methods describe dissolving (R,S)-amlodipine and dibenzoyl-L-tartaric acid in a suitable solvent system, from which the less soluble diastereomeric salt, (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate, selectively crystallizes. googleapis.comgoogle.com The control of process parameters is key to ensuring high purity and yield.
| Parameter | Condition | Purpose | Reference |
| Solvent System | Isopropanol (B130326); Acetonitrile (B52724)/Isopropanol (1/9, v/v) | To provide a medium where the desired diastereomeric salt has low solubility, facilitating its precipitation. | google.com, google.com |
| Reactant Molar Ratio | 0.2-0.6 moles of dibenzoyl-L-tartaric acid per mole of (R,S)-amlodipine | To optimize the yield and purity of the target salt. | google.com |
| Temperature | Cooling from 50°C to 5°C | To decrease the solubility of the salt and induce crystallization. | google.com |
| Seeding | Addition of seed crystals of the target salt | To control nucleation and promote the growth of the desired crystalline form. | acs.org |
| Agitation | Stirring during the process | To ensure homogeneity and improve mass transfer. | google.com |
This table summarizes typical parameters used in the crystallization of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate based on resolution processes.
Stability testing is essential to ensure that the API maintains its quality, purity, and physical form throughout its shelf life. For amlodipine, forced degradation studies have been conducted to identify potential chemical degradation pathways. nih.govlcms.cz Although these studies often use amlodipine besylate, the degradation pathways of the amlodipine molecule itself are relevant to any of its salt forms.
The primary degradation mechanisms for the amlodipine molecule include hydrolysis and oxidation. lcms.cznih.gov The dihydropyridine (B1217469) ring is susceptible to oxidation, leading to the formation of a pyridine (B92270) derivative (Impurity D). lcms.cz Hydrolysis, particularly under basic conditions, can also lead to significant degradation. nih.gov
| Stress Condition | Observation for Amlodipine | Reference |
| Acid Hydrolysis (e.g., 5M HCl, 80°C) | Significant degradation (e.g., ~60%) | lcms.cz |
| Base Hydrolysis (e.g., 1M NaOH, 80°C) | Significant degradation (e.g., ~25-43%) | nih.gov, lcms.cz |
| Oxidation (e.g., 30% H₂O₂, 80°C) | Significant degradation (e.g., ~20%), formation of pyridine derivative | lcms.cz |
| Thermal (e.g., 80°C) | Generally stable, minimal degradation | lcms.cz |
| Photolytic (UV/Vis light) | Some degradation observed (e.g., ~5%) | nih.gov |
This table presents findings from forced degradation studies on amlodipine, indicating its susceptibility to various stress conditions. The exact percentages can vary based on experimental setup.
The choice of a salt form can influence chemical stability. nih.gov The microenvironment pH created by the salt upon exposure to moisture can affect hydrolysis rates. americanpharmaceuticalreview.com Furthermore, different polymorphic or amorphous forms can exhibit varying chemical reactivity due to differences in their crystal lattice energy and surface area. Amorphous forms, being more energetic, may be more prone to degradation than their stable crystalline counterparts. researchgate.net
Solvate and Co-crystal Formation Studies
Beyond polymorphism, other solid-state forms like solvates and co-crystals can be formed to modulate the properties of an API. crystalpharmatech.combiogecko.co.nz
A solvate is a crystalline solid in which molecules of the solvent are incorporated into the crystal lattice. If the solvent is water, it is termed a hydrate. acs.org The formation of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate is often performed in solvents like isopropanol, and patents explicitly note the potential formation of the salt "or its solvate thereof". googleapis.comgoogle.com
The formation of a solvate depends on the specific interactions between the API salt and the solvent molecules. During a polymorph screen, the use of various solvents can reveal the propensity of a compound to form solvates. The stability of a solvate is a critical concern; desolvation upon heating or under low humidity can lead to a phase change, potentially to an unstable or amorphous form. acs.org Conversely, a stable solvate can be a desirable solid form for development if it possesses advantageous properties.
Co-crystals are multi-component crystalline solids composed of an API and one or more neutral co-formers, held together by non-covalent interactions like hydrogen bonds. nih.gov This is distinct from a salt, where the interaction is ionic due to proton transfer. While (R)-Amlodipine Hemi-dibenzoyl-L-tartrate is a salt, the principles of co-crystallization represent another avenue for solid-form engineering. biogecko.co.nz
It is possible to form co-crystals of a salt, or to use a free form of the API to create a co-crystal as an alternative to a salt. Co-crystallization can significantly impact material properties:
Solubility and Dissolution: Co-crystals are a primary tool for enhancing the solubility and dissolution rate of poorly soluble APIs. nih.gov
Stability: By selecting an appropriate co-former, it is possible to create a co-crystal that is more physically stable than the amorphous form or a metastable polymorph. nih.gov
Mechanical Properties: Properties like tabletability and powder flow can be improved through co-crystallization. nih.gov
For amlodipine, co-crystals have been formulated to improve its physicochemical properties. biogecko.co.nz While specific studies on co-crystals of the hemi-dibenzoyl-L-tartrate salt are not prominent, this crystal engineering approach remains a viable strategy for modifying the properties of (R)-Amlodipine if needed.
In Vitro Dissolution Rate Studies for Different Solid Forms
General dissolution studies for other salts of amlodipine, such as the besylate, have been conducted to evaluate their release characteristics under various pH conditions, typically simulating the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). chemicalbook.comdissolutiontech.comdissolutiontech.com These studies often utilize USP apparatus 2 (paddle method) to assess the rate and extent of drug release from a formulated product. chemicalbook.com However, without specific studies on (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, it is not possible to provide a comparative analysis of its dissolution behavior.
Excipient Compatibility Studies in Pre-formulation Research
Detailed excipient compatibility studies specifically for (R)-Amlodipine Hemi-dibenzoyl-L-tartrate are not extensively reported in publicly accessible scientific literature. Pre-formulation research invariably involves assessing the compatibility of the active pharmaceutical ingredient (API) with various excipients to ensure the stability, efficacy, and safety of the final dosage form.
For other forms of amlodipine, such as amlodipine besylate, compatibility with a wide range of excipients has been investigated. These studies typically involve mixing the API with common pharmaceutical excipients and subjecting the mixtures to accelerated stability conditions (e.g., elevated temperature and humidity). capes.gov.brnih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) are then employed to detect any degradation or interaction. researchgate.netnih.gov
Common findings from studies on other amlodipine salts have highlighted potential incompatibilities. For instance, the Maillard reaction between the primary amine group of amlodipine and reducing sugars like lactose (B1674315) has been reported, leading to the formation of glycosyl derivatives. capes.gov.br Some studies have also indicated potential incompatibilities with excipients like sodium starch glycolate (B3277807) and magnesium stearate (B1226849) under certain conditions. google.com However, without specific research on (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, it is not possible to present a definitive compatibility profile for this compound.
Pre Clinical Pharmacological and Mechanistic Research of R Amlodipine
In Vitro Receptor Binding and Functional Assays for (R)-Amlodipine
Calcium Channel Modulatory Mechanisms (excluding clinical outcomes)
In vitro studies confirm the significant stereoselectivity of amlodipine's interaction with L-type calcium channels. The (S)-enantiomer is primarily responsible for the potent calcium channel blockade. scielo.br The (R)-enantiomer is about 1,000-fold weaker in its channel blocking activity. nih.gov
Amlodipine's interaction with the dihydropyridine (B1217469) receptor on the calcium channel is unique. It exhibits a slow onset of action and a very slow recovery upon washout in vitro. nih.gov This has been attributed to its binding properties. consensus.app Studies using rat cardiac membrane fragments showed that amlodipine (B1666008) binds to a single population of high-affinity binding sites. consensus.app The binding process is slow, requiring several hours to reach equilibrium. consensus.app
Furthermore, the blockade of vascular calcium channels by dihydropyridines like amlodipine is enhanced at depolarized membrane potentials, a concept known as the modulated receptor hypothesis. nih.govnih.gov This voltage-dependence is particularly apparent with a slow-acting drug such as amlodipine. nih.gov Despite being positively charged at physiological pH, amlodipine's average location in the cell membrane is near the hydrocarbon core/water interface, similar to uncharged dihydropyridines. nih.gov This positioning is thought to facilitate an ionic interaction between the drug's amino group and negatively charged phospholipid headgroups, contributing to its unique binding and slow dissociation from the receptor site. nih.gov
Nitric Oxide Release Mechanisms
A distinct pharmacological property of (R)-Amlodipine, separate from its weak calcium channel blocking effects, is its ability to stimulate the release of nitric oxide (NO). bhu.ac.innih.gov In vitro studies using isolated canine coronary microvessels demonstrated that racemic amlodipine and the (R)-enantiomer caused a concentration-dependent increase in nitrite (B80452) (an oxidation product of NO) release. nih.govahajournals.org In contrast, the (S)-enantiomer had no effect on nitrite release at any concentration tested. nih.gov
This mechanism is not shared by other calcium channel blockers like nifedipine (B1678770) or diltiazem. nih.gov The release of NO stimulated by (R)-Amlodipine is dependent on a kinin-mediated pathway. nih.govnih.govahajournals.org This was established by experiments showing that the nitrite release could be completely blocked by inhibitors of nitric oxide synthase (eNOS), such as N(omega)-nitro-L-arginine methyl ester (L-NAME), and by a B2-kinin receptor antagonist, HOE-140. nih.govahajournals.org This suggests that (R)-Amlodipine's effect is not direct but rather mediated through the local production of kinins, which in turn activate eNOS to produce nitric oxide. nih.govahajournals.org Further research in cultured endothelial cells suggests amlodipine may prevent the binding of eNOS to its inhibitory protein, caveolin-1, thereby enhancing NO production. researchgate.net
Table 1: Effect of Amlodipine Enantiomers on Nitrite Release in Canine Coronary Microvessels
This table summarizes the findings from an in vitro study on the release of nitric oxide (measured as nitrite) from isolated coronary microvessels in response to different amlodipine enantiomers.
| Compound | Concentration (10-6 M) | Increase in Nitrite Release (pmol/mg/20 min) | Effect Blocked by L-NAME | Effect Blocked by HOE-140 |
|---|---|---|---|---|
| (R)-Amlodipine | 10-6 M | 45 ± 5 | Yes | Yes |
| (S)-Amlodipine | 10-6 M | No effect | N/A | N/A |
| Racemic Amlodipine | 10-6 M | 57 ± 12 | Yes | Yes |
Comparative Pharmacokinetic Investigations of Amlodipine Enantiomers in Pre-clinical Models
Absorption, Distribution, and Elimination Principles (animal studies)
Pharmacokinetic studies in animal models, including mice, rats, and dogs, have been conducted to characterize the disposition of amlodipine. semanticscholar.orgnih.gov Following oral administration, the bioavailability of amlodipine is high in these species, reported as 100% in mice and rats, and 88% in dogs. semanticscholar.orgnih.gov This indicates complete absorption from the gastrointestinal tract. semanticscholar.orgnih.gov
The volume of distribution is large, and there is a high degree of protein binding (93% to 98%). researchgate.netnih.gov Studies investigating the stereoselective binding to plasma proteins have shown that (S)-amlodipine binds to a greater extent to human serum albumin (HSA) compared to (R)-amlodipine, while the reverse is true for alpha(1)-acid glycoprotein (B1211001) (AGP). researchgate.netnih.gov In bovine serum albumin (BSA), the (R)-enantiomer showed slightly higher binding. nih.gov
Elimination half-life varies significantly across species. semanticscholar.orgnih.gov In rats, the mean plasma half-life is approximately 3 hours, while it is 11 hours in mice and 30 hours in dogs. semanticscholar.orgnih.gov A pharmacokinetic study in rats administered racemic amlodipine and the single S-enantiomer confirmed the stereospecific properties of the drug. researchgate.net Excretion of radioactivity after administration of labeled amlodipine occurred in both urine and feces, with the proportions varying by species. semanticscholar.orgnih.gov Importantly, studies in humans have shown that no in vivo racemization occurs when a single enantiomer is administered. nih.gov
Table 2: Comparative Pharmacokinetic Parameters of Amlodipine in Pre-clinical Models
This table presents key pharmacokinetic parameters of amlodipine observed in different animal species from single-dose studies.
| Species | Oral Bioavailability (%) | Plasma Half-Life (hours) | Primary Route of Excretion of Radioactivity (post-IV dose) |
|---|---|---|---|
| Rat | 100 | 3 | Urine (38%) / Feces |
| Dog | 88 | 30 | Urine (45%) / Feces |
| Mouse | 100 | 11 | Urine (25%) / Feces |
Stereoselective Metabolism Studies (in vitro/animal enzyme kinetics)
Amlodipine is extensively metabolized in the liver, with only a small fraction of the parent drug excreted unchanged in the urine. semanticscholar.orgnih.gov The primary metabolic pathway involves the dehydrogenation of the dihydropyridine moiety to its corresponding pyridine (B92270) derivative, which is inactive. mdpi.com None of the identified metabolites possess significant calcium antagonist activity compared to the parent compound. semanticscholar.orgnih.gov
In vitro studies using rat hepatocytes have identified numerous phase I and phase II metabolites. nih.gov The main metabolic reactions observed were dehydrogenation, hydrolysis of ester bonds, hydroxylation, N-acetylation, and oxidative deamination. nih.gov
Metabolism is stereoselective. In vitro studies with human liver microsomes have shown that both enantiomers exhibit inhibitory potential towards cytochrome P450 enzymes, particularly CYP3A. mdpi.com Both (R)- and (S)-Amlodipine showed reversible and time-dependent inhibition of CYP3A activity. mdpi.com The (S)-enantiomer is eliminated more slowly than the (R)-enantiomer. mdpi.com This difference in clearance rates contributes to the stereoselective pharmacokinetics observed in vivo.
Target Specificity and Off-Target Activity Research of (R)-Amlodipine (mechanistic/cellular level)
(R)-Amlodipine, an enantiomer of the widely used calcium channel blocker amlodipine, exhibits a distinct pharmacological profile characterized by significantly lower activity at its primary therapeutic target, the L-type calcium channel, alongside notable off-target effects, particularly in biological systems associated with atherosclerosis.
Amlodipine is a dihydropyridine calcium antagonist that functions by inhibiting the influx of calcium ions through L-type (long-lasting) calcium channels in vascular smooth muscle and cardiac muscle. ncats.ionps.org.au This action leads to vasodilation and a reduction in blood pressure. ncats.ionps.org.au Amlodipine exists as a racemic mixture of two stereoisomers, (R)- and (S)-amlodipine. nih.gov Pre-clinical research has demonstrated a significant difference in the activity of these two enantiomers at the calcium channel.
The (S)-amlodipine isomer is the pharmacologically active component responsible for the therapeutic antihypertensive effects, exhibiting a binding affinity for the L-type calcium channel receptor site that is approximately 1,000 times greater than that of the (R)-amlodipine isomer. nih.gov Consequently, (R)-amlodipine has a substantially weaker calcium channel blocking effect. While specific IC50 values for (R)-amlodipine across a range of calcium channel subtypes are not extensively reported, the profound difference in potency compared to the (S)-enantiomer underscores its low affinity for L-type calcium channels. Racemic amlodipine has been shown to have some activity on N-type and T-type calcium channels, although it is less potent on these subtypes compared to L-type channels. For instance, one study reported an IC50 value of 5.6 μM for racemic amlodipine on T-type calcium channels in guinea-pig atria. guidetopharmacology.org
| Compound | Calcium Channel Subtype | Activity/Affinity | Key Findings |
|---|---|---|---|
| (R)-Amlodipine | L-type (CaV1.2) | Low | Possesses approximately 1,000-fold weaker calcium channel blocking activity compared to (S)-Amlodipine. nih.gov |
| (S)-Amlodipine | L-type (CaV1.2) | High | The primary active enantiomer responsible for the antihypertensive effects of racemic amlodipine. nih.gov |
| Amlodipine (racemic) | N-type | Moderate | Demonstrates blocking action on N-type calcium channels. guidetopharmacology.org |
| Amlodipine (racemic) | T-type | Low to Moderate | Reported IC50 value of 5.6 μM in guinea-pig atria. guidetopharmacology.org |
Emerging research indicates that (R)-Amlodipine interacts with various biological systems, particularly those implicated in the pathogenesis of atherosclerosis, through mechanisms that appear to be independent of its weak calcium channel blocking activity. These interactions involve anti-inflammatory, anti-oxidative, and direct cellular effects that contribute to the anti-atherosclerotic properties observed with racemic amlodipine.
Anti-Inflammatory and Anti-Oxidative Effects:
Studies in animal models of atherosclerosis have demonstrated that amlodipine can inhibit the progression and even promote the regression of atherosclerotic lesions. nih.gov This effect is, at least in part, attributed to the suppression of inflammatory processes and oxidative stress within the vascular wall. nih.govnih.gov Amlodipine treatment has been shown to reduce the expression of key inflammatory markers and adhesion molecules, including monocyte chemoattractant protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). nih.gov Furthermore, amlodipine has been found to decrease levels of inflammatory markers such as C-reactive protein (CRP) and pentraxin 3 (PTX3) in hypertensive patients. nih.gov
The anti-atherosclerotic effects of amlodipine are also linked to its ability to mitigate oxidative stress. nih.govecrjournal.com It has been shown to inhibit the activity of NADPH oxidase, a major source of reactive oxygen species in the vasculature, thereby reducing superoxide (B77818) production. nih.gov The antioxidant properties of amlodipine are thought to stem from its chemical structure, which allows it to quench free radicals. ecrjournal.com
Effects on Endothelial Function:
(R)-Amlodipine, along with its counterpart, contributes to the beneficial effects of racemic amlodipine on endothelial function. Amlodipine has been shown to enhance the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). This effect is not solely dependent on calcium channel blockade, as it is observed with both enantiomers. The proposed mechanism involves the modulation of eNOS phosphorylation, leading to its activation.
Effects on Vascular Smooth Muscle Cells:
The proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the development of atherosclerotic plaques. Pre-clinical studies have indicated that amlodipine can inhibit VSMC proliferation. This anti-proliferative effect may be related to the inhibition of signaling pathways such as the p42/p44 mitogen-activated protein kinases (MAPKs).
| Biological System/Process | Effect of (R)-Amlodipine (as part of racemic amlodipine) | Mechanistic Insights |
|---|---|---|
| Inflammation in Atherosclerosis | Inhibitory | Decreases expression of MCP-1, ICAM-1, VCAM-1, CRP, and PTX3. nih.govnih.gov |
| Oxidative Stress | Inhibitory | Reduces NADPH oxidase activity and superoxide production. nih.gov Possesses free-radical scavenging properties. ecrjournal.com |
| Endothelial Function | Enhancing | Increases eNOS activity and NO production, partly through modulation of eNOS phosphorylation. |
| Vascular Smooth Muscle Cell Proliferation | Inhibitory | May involve the inhibition of the p42/p44 MAPK signaling pathway. |
Regulatory Science, Quality by Design Qbd , and Intellectual Property in Chiral Pharmaceutical Development
Regulatory Landscape for Single Enantiomer Drug Development
The development and approval of single enantiomer drugs are governed by a well-established regulatory framework that has evolved significantly over the past few decades. This evolution reflects a deeper scientific understanding of how stereochemistry impacts a drug's pharmacological and toxicological profile.
Historical Context of Regulatory Guidance on Chiral Drugs
The regulatory approach to chiral drugs was not always as defined as it is today. Initially, many chiral drugs were developed and marketed as racemates—a 50:50 mixture of both enantiomers—primarily because the synthesis and separation of single enantiomers were technologically challenging and costly. researchgate.netchiralpedia.com
A pivotal moment that highlighted the critical importance of stereochemistry was the thalidomide (B1683933) disaster in the 1950s and 1960s. chiralpedia.com Although the tragedy was complex, with in-vivo racemization being a factor, it served as a catalyst for regulatory reform, underscoring the need to evaluate the distinct properties of each enantiomer in a chiral drug. chiralpedia.com
This growing awareness culminated in the issuance of landmark policies by major regulatory bodies. In 1992, the U.S. Food and Drug Administration (FDA) published its "Policy Statement for the Development of New Stereoisomeric Drugs". chiralpedia.comnih.govchiralpedia.comfda.gov This guidance established the expectation that sponsors should characterize the stereochemical composition of new drugs early in development and evaluate the pharmacological and toxicological profiles of individual enantiomers. chiralpedia.comfda.gov The European Medicines Agency (EMA) followed with similar guidance, "Investigation of Chiral Active Substances," in 1994. nih.govchiralpedia.com
These foundational documents shifted the paradigm from accepting racemates by default to requiring a scientific justification for the development of either a single enantiomer or a racemate. chiralpedia.comnih.gov The International Council for Harmonisation (ICH) further solidified these principles through guidelines like ICH Q6A, which addresses the need for enantioselective testing and setting specifications for enantiomeric impurities. chiralpedia.comchiralpedia.comnih.gov
Table 1: Key Milestones in the Regulation of Chiral Drugs This table is interactive. Click on headers to sort.
| Year | Agency/Body | Milestone | Significance |
|---|---|---|---|
| 1992 | U.S. FDA | Publication of "Policy Statement for the Development of New Stereoisomeric Drugs" chiralpedia.comchiralpedia.comfda.gov | Set the global standard, requiring early characterization of stereochemistry and separate evaluation of enantiomers. chiralpedia.comfda.gov |
| 1994 | EMA | Issuance of "Investigation of Chiral Active Substances" nih.govchiralpedia.com | Aligned European expectations with the FDA's, emphasizing the need to justify the choice between a racemate and a single enantiomer. |
| 1999 | ICH | Publication of Guideline Q6A: "Specifications for New Drug Substances and Products" chiralpedia.comnih.gov | Harmonized international standards for impurities, explicitly including enantiomeric impurities and requiring enantioselective tests. chiralpedia.com |
| 2000 | Health Canada | Publication of "Stereochemical Issues in Chiral Drug Development" canada.ca | Provided Canadian-specific guidance, reinforcing the global trend toward rigorous stereochemical evaluation. |
Contemporary Requirements for Enantiomeric Purity
Today, the development of a single enantiomer drug is subject to stringent requirements for enantiomeric purity. The undesired enantiomer, often referred to as the "distomer," is treated as an impurity and must be controlled within strict limits. chiralpedia.comich.org
Regulatory bodies like the FDA and EMA, guided by ICH principles, mandate that applications for new single-enantiomer drugs include robust analytical data. nih.gov This requires the use of validated, stereo-specific analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), to accurately quantify the amount of the unwanted enantiomer. chiralpedia.comchiralpedia.comregistech.com
According to ICH guidelines, the control of the opposite enantiomer in a drug substance developed as a single enantiomer should be considered in the same way as other impurities. ich.org While practical quantification limits are acknowledged, the expectation is to minimize the presence of the distomer. ich.org For a new drug substance, the specification should include a test for chiral purity, and an enantioselective assay is typically required. ich.org Generally, an enantiomeric excess (e.e.) of ≥98% is expected for a single-enantiomer drug. chiralpedia.com The limits for the enantiomeric impurity must be justified and met for all batches used in preclinical and clinical studies. nih.gov
The decision to develop a single enantiomer over a racemate must be scientifically justified, often by demonstrating a clear advantage, such as improved efficacy, a better safety profile, or simpler pharmacokinetics. chiralpedia.comnih.gov
Application of Quality by Design (QbD) Principles in Salt Crystallization and Purification
The synthesis of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate is a critical step in the chiral resolution of racemic amlodipine (B1666008). This process involves the formation of a diastereomeric salt, which allows for the separation of the desired (R)-enantiomer from the (S)-enantiomer. Applying Quality by Design (QbD) principles to this crystallization process is essential for ensuring the consistent production of a high-purity intermediate. QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. pharmaexcipients.comnih.gov
Defining Critical Material Attributes (CMAs)
Critical Material Attributes (CMAs) are the physical, chemical, biological, or microbiological properties of input materials that must be controlled to ensure the desired quality of the final product. wisdomlib.orginvestigationsquality.com In the diastereomeric salt crystallization of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, several CMAs are crucial.
The CMAs for this process include attributes of the starting materials and solvents. The purity of the racemic amlodipine base is fundamental, as are the purity and chiral identity of the resolving agent, O,O'-dibenzoyl-L-tartaric acid. google.comgoogleapis.com The properties of the solvent system, such as an isopropanol (B130326)/acetonitrile (B52724) mixture, are also critical, as they directly influence the solubility of the two diastereomeric salts ((R)-amlodipine-hemi-dibenzoyl-L-tartrate and (S)-amlodipine-hemi-dibenzoyl-L-tartrate), which is the basis for their separation. google.comgoogleapis.com
Table 2: Potential Critical Material Attributes (CMAs) for the Crystallization of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate This table is interactive. Click on headers to sort.
| Input Material | Critical Material Attribute (CMA) | Potential Impact on Quality |
|---|---|---|
| (R,S)-Amlodipine Base | Purity (assay, related substances) | Affects yield and purity of the final diastereomeric salt. |
| O,O'-Dibenzoyl-L-tartaric acid | Chiral Purity (enantiomeric excess) | Directly impacts the efficiency of the resolution and the chiral purity of the isolated salt. |
| O,O'-Dibenzoyl-L-tartaric acid | Chemical Purity (assay) | Influences stoichiometry and can introduce impurities into the final product. |
| Solvent (e.g., Isopropanol) | Water Content | Can significantly alter the solubility of the diastereomeric salts, affecting separation efficiency and yield. googleapis.com |
| Solvent (e.g., Acetonitrile) | Purity / Grade | Impurities in the solvent could potentially be incorporated into the crystal lattice or affect crystallization kinetics. |
Identifying Critical Process Parameters (CPPs)
Critical Process Parameters (CPPs) are process variables that have a direct impact on a Critical Quality Attribute (CQA) and therefore must be monitored and controlled to ensure the process produces the desired quality. wikipedia.orghamiltoncompany.com For the crystallization of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, the primary CQAs are high diastereomeric purity (leading to high enantiomeric excess of the final (R)-amlodipine), consistent yield, and desired physical properties (e.g., crystal form, particle size).
Patents describing the resolution of amlodipine highlight several potential CPPs. google.comgoogleapis.com The molar ratio of the resolving agent to the racemic amlodipine is a key parameter; using a sub-stoichiometric amount (e.g., 0.25 to 0.5 molar equivalents) of dibenzoyl-L-tartaric acid is a common strategy to selectively precipitate the less soluble diastereomeric salt. google.comgoogleapis.comnih.gov Other critical parameters include the temperature profile (initial dissolution temperature and cooling rate), stirring speed, and crystallization time, all of which influence nucleation and crystal growth kinetics and, consequently, the purity of the isolated solid. acs.orgpharmtech.com
Table 3: Potential Critical Process Parameters (CPPs) and their Impact on CQAs This table is interactive. Click on headers to sort.
| Critical Process Parameter (CPP) | Impact on Critical Quality Attributes (CQAs) | Rationale |
|---|---|---|
| Molar Ratio of Resolving Agent | Diastereomeric Purity, Yield | Controls the selective precipitation of the desired (R)-amlodipine salt. Using ~0.25-0.5 eq. maximizes the purity of the precipitate. google.comgoogleapis.com |
| Solvent Composition (e.g., Acetonitrile/Isopropanol ratio) | Diastereomeric Purity, Yield | The solubility difference between the two diastereomeric salts is highly dependent on the solvent system. google.combhu.ac.in |
| Temperature Profile (Dissolution & Crystallization) | Diastereomeric Purity, Yield, Crystal Size | Temperature affects solubility, supersaturation, and nucleation/growth kinetics. Controlled cooling is crucial for selective crystallization. googleapis.comacs.org |
| Agitation Rate | Crystal Size, Purity | Affects mass transfer and can influence secondary nucleation and agglomeration, potentially impacting filtration and purity. |
| Crystallization Time | Yield, Purity | Sufficient time is required for the system to reach equilibrium, but excessively long times could risk co-precipitation of the more soluble diastereomer. google.com |
Intellectual Property Landscape and Patent Strategies for Chiral Amlodipine and its Salts
The development of single enantiomer drugs from existing racemates, a practice known as "chiral switching," has significant intellectual property implications. researchgate.netdrugpatentwatch.com This strategy allows pharmaceutical companies to extend the market exclusivity of a successful drug after the patent on the original racemate expires. researchgate.netdrugpatentwatch.com The case of amlodipine provides a clear example of these patent strategies.
The original patents for racemic amlodipine protected the mixture of (R)- and (S)-enantiomers. As these patents neared expiration, new patents were filed to protect the separated enantiomers, their salts, and the processes for their resolution. For a single enantiomer to be considered patentable over the prior art of the racemate, it must typically be shown to be both novel and non-obvious. nih.gov While novelty is generally accepted, the non-obviousness requirement often hinges on demonstrating that the single enantiomer possesses unexpected and superior properties compared to the racemate, such as significantly higher potency, a better safety profile, or improved pharmacokinetics. researchgate.netnih.gov
Numerous patents have been granted covering the resolution of racemic amlodipine and the preparation of its enantiomerically pure salts. For instance, processes for resolving amlodipine using tartaric acid derivatives, like O,O'-dibenzoyl-L-tartaric acid, to form diastereomeric salts such as (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, have been the subject of patent applications. google.comgoogleapis.com These patents often claim the specific resolving agent, the solvent system, the process conditions, and the resulting novel crystalline forms of the diastereomeric salts or the final active pharmaceutical ingredient. google.comgoogleapis.comgoogle.com
This strategy of filing secondary patents on enantiomers, salts, and manufacturing processes is a key part of the lifecycle management of many blockbuster drugs. acs.org However, these "enantiomer patents" are frequently challenged in court on grounds of obviousness or double patenting. researchgate.netnih.gov
Table 4: Illustrative Patent Examples for Chiral Amlodipine This table is interactive. Click on headers to sort.
| Patent Number | Title | Key Claim/Invention | Relevance to (R)-Amlodipine Hemi-dibenzoyl-L-tartrate |
|---|---|---|---|
| WO2006059886A1 | Optical resolution method of amlodipine google.com | A method for optical resolution of amlodipine using isopropanol solvent and O,O'-dibenzoyl tartaric acid as the chiral reagent. google.com | Directly describes the formation of (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate through diastereomeric salt crystallization. |
| EP1831166B1 | OPTICAL RESOLUTION METHOD OF AMLODIPINE googleapis.com | Claims a method for preparing optically active amlodipine by reacting (R,S)-amlodipines with dibenzoyl-L-tartaric acid in isopropanol. googleapis.com | Details the preparation and isolation of the target diastereomeric salt as a key intermediate. |
| WO2005049571A1 | Process for preparation of chiral amlodipine salts google.com | Describes resolving RS amlodipine base using L(+) or D(-) tartaric acid, followed by conversion to other pharmaceutically acceptable salts. google.com | Illustrates the broader strategy of using tartrate salts as intermediates to produce various final salt forms of chiral amlodipine. |
| US6646131B2 | Resolution of the enantiomers of amlodipine google.com | Describes a resolution process using L- or D-tartaric acid with hexadeuterium dimethyl sulphoxide (DMSO-d6) as a chiral auxiliary reagent. google.com | Shows an alternative resolution strategy using tartaric acid, highlighting the diversity of patented approaches. |
Analysis of Patents Covering Chiral Resolution Methods
The separation of racemic compounds into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of single-enantiomer drugs. The intellectual property surrounding these resolution methods is extensive, as it protects the innovative processes that enable the efficient and large-scale production of a desired enantiomer. In the case of amlodipine, various patented methods have been developed to resolve its racemic mixture.
A primary strategy involves the use of chiral resolving agents to form diastereomeric salts, which can then be separated due to their different physical properties, such as solubility. One patented method involves reacting racemic amlodipine with an optically active form of O,O'-dibenzoyl tartaric acid in an isopropanol solvent. google.com This reaction forms a diastereomeric dibenzoyl tartrate salt of either the (R)- or (S)-enantiomer, which can then be isolated. google.com Following separation, the optically pure amlodipine isomer is obtained by treating the salt with a base. google.com A specific patent application details a process where (R,S)-amlodipine is dissolved in an acetonitrile/isopropanol mixture and reacted with dibenzoyl-L-tartaric acid to precipitate (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate. justia.com
Another patented approach utilizes L-tartaric acid or D-tartaric acid as the chiral reagent in the presence of a chiral auxiliary reagent, hexadeuterium dimethyl sulphoxide (DMSO-d6). epo.org This method precipitates a solvate, such as (R)-(+)-amlodipine-hemi-L-tartrate-mono-DMSO-d6 solvate, which can be separated by filtration, centrifugation, or decantation. epo.org The use of DMSO-d6 as a chiral auxiliary reagent is highlighted as a feasible method for separating amlodipine enantiomers with high optical purity. epo.org
These patented methods underscore the importance of solvent systems and specific resolving agents in achieving efficient chiral separation. The choice of solvent, the molar ratio of the resolving agent, and the specific salt form targeted for precipitation are all critical parameters protected by these patents.
Table 1: Patents for Chiral Resolution of Amlodipine
| Patent / Source | Method Description | Resolving Agent(s) | Key Outcome |
|---|---|---|---|
| EP1831166A4 | Formation of diastereomeric salt in an isopropanol solvent system. google.com | Optically active O,O'-dibenzoyl tartaric acid. google.com | Isolation of (R)- or (S)-amlodipine dibenzoyl tartrate salt. google.com |
| Justia Patents justia.com | Diastereomeric salt formation in an acetonitrile/isopropanol mixture, followed by seeding and crystallization. justia.com | Dibenzoyl-L-tartaric acid. justia.com | Preparation of (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate with high diastereomeric excess. justia.com |
| EP1258477B1 | Separation via precipitation of a diastereomeric salt solvate. epo.org | L-tartaric acid or D-tartaric acid with hexadeuterium dimethyl sulphoxide (DMSO-d6) as a chiral auxiliary reagent. epo.org | Precipitation of (S)-(-)-amlodipine-hemi-D-tartrate-mono-DMSO-d6 solvate or (R)-(+)-amlodipine-hemi-L-tartrate-mono-DMSO-d6 solvate. epo.org |
Patent Protection for Specific Salt Forms
Beyond the active pharmaceutical ingredient (API) itself, pharmaceutical companies seek patent protection for specific salt forms of a drug, which can offer advantages in stability, solubility, and bioavailability. The choice of a particular salt is a strategic decision that can have significant implications for the drug's formulation, manufacturability, and commercial lifecycle. For amlodipine, various salt forms have been the subject of patent protection.
While the besylate salt of amlodipine is widely known and has been protected by patents (such as EP0244944B1), which describe its unique combination of good solubility, stability, and non-hygroscopicity, other salts have also been developed and patented. google.comgoogleapis.comsmartbiggar.ca The development and patenting of new salt forms, including specific stereoisomeric salts, is a common strategy.
The compound (R)-Amlodipine Hemi-dibenzoyl-L-tartrate is a specific diastereomeric salt formed during the chiral resolution process. justia.com Patents that detail the method for preparing this salt inherently provide protection for the compound as an intermediate, and potentially as a final product if it were to be formulated directly. For example, a patent discloses the precise method for preparing (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate by reacting racemic amlodipine with dibenzoyl-L-tartaric acid in a specific solvent system. justia.com This protection is crucial because it prevents competitors from using the same method to produce the R-enantiomer. The patentability of such a salt hinges on demonstrating its novelty and non-obviousness over prior art.
The legal landscape for salt patents can be complex. In some cases, patents for certain salt forms, like amlodipine besylate, have faced legal challenges and have been invalidated on grounds of obviousness or for containing misleading statements. smartbiggar.ca This highlights the rigorous scrutiny applied to secondary pharmaceutical patents, which include new salt forms.
Table 2: Patents Related to Amlodipine Salt Forms
| Patent / Source | Salt Form | Key Aspect of Patent |
|---|---|---|
| EP0244944B1 / A2 | Amlodipine Besylate google.comgoogleapis.com | Claims the besylate salt of amlodipine, highlighting its advantageous properties for pharmaceutical formulations such as good solubility, stability, and non-hygroscopicity. googleapis.comsmartbiggar.ca |
| Justia Patents justia.com | (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate justia.com | Details the specific process for preparing this diastereomeric salt as part of a chiral resolution method. justia.com |
| EP1831166A4 | (R)- or (S)-amlodipine dibenzoyl tartrate salt google.com | Covers the formation of the dibenzoyl tartrate salt as a key step in an optical resolution method. google.com |
Strategic Considerations in Pharmaceutical Patenting
The patenting of a chiral compound like (R)-Amlodipine and its specific salt forms, such as the hemi-dibenzoyl-L-tartrate, is a key component of pharmaceutical lifecycle management. nih.gov A primary strategy employed by pharmaceutical companies is the "chiral switch," which involves developing and patenting a single enantiomer of a previously marketed racemic drug. drugpatentwatch.compharmabiz.com This approach can extend the market exclusivity of a drug franchise after the patent on the original racemic mixture expires. drugpatentwatch.com
The success of a chiral switch strategy depends on demonstrating that the single enantiomer offers significant benefits—such as improved efficacy or a better safety profile—over the racemate. drugpatentwatch.com For a chiral-switch drug to be granted its own patent, it must be deemed non-obvious. acs.orgbtlj.org This can be a significant hurdle, as the existence of a racemate might suggest to one skilled in the art that the individual enantiomers could be separated and tested. btlj.org However, arguments for non-obviousness can be successful if the properties of the single enantiomer are unexpected. acs.org
Patenting specific salt forms or polymorphs of a single enantiomer is another layer of strategic protection. nih.gov A patent claiming a single enantiomer of a drug that was previously patented as a racemate is often referred to as an "enantiomer patent," a type of secondary pharmaceutical patent. nih.govacs.org These patents are crucial for protecting the investment required for the additional research and clinical trials needed to bring a single-enantiomer product to market. nih.gov Regulatory bodies like the FDA and EMA have specific guidelines for the development of chiral-switch drugs, and under certain conditions, a chiral-switched drug may be granted the status of a New Active Substance (NAS), providing a period of data exclusivity. pharmabiz.comacs.org This combination of patent protection and regulatory exclusivity creates a powerful incentive for companies to investigate the properties of individual enantiomers of established drugs. nih.gov
Future Research Directions and Emerging Methodologies
Development of Novel Enantioselective Synthetic Routes for (R)-Amlodipine
The production of single-enantiomer drugs is a cornerstone of modern pharmaceutical science, driven by the often-differing pharmacological profiles of a drug's optical isomers. bhu.ac.in For amlodipine (B1666008), the (S)-enantiomer possesses the majority of the calcium channel blocking activity, while the (R)-enantiomer has its own distinct pharmacological effects, including a potential role in the treatment of atherosclerosis. bhu.ac.in Consequently, efficient and scalable methods for resolving racemic amlodipine are of high industrial importance.
Classical resolution via the formation of diastereomeric salts remains a prevalent and cost-effective method. bhu.ac.in Research has demonstrated the critical role of both the resolving agent and the solvent system in achieving effective separation. For instance, the resolution of racemic amlodipine can be achieved using derivatives of tartaric acid. A key finding was that the choice of solvent could invert the selectivity of the resolution; using L-tartaric acid in dimethyl sulfoxide (B87167) (DMSO) preferentially crystallizes the (R)-amlodipine-tartrate salt, whereas switching the solvent to dimethylformamide (DMF) leads to the preferential crystallization of the (S)-amlodipine tartrate. acs.orgresearchgate.net Other methods have employed O,O'-Di-p-toluoyl-L-tartaric acid in a mixture of acetonitrile (B52724) and isopropanol (B130326) to produce the (S)-amlodipine diastereomeric salt. bhu.ac.in
Recent innovations have focused on tandem resolution methods, where both enantiomers can be obtained with high purity from the same process using the same resolving agent. One such method involves reacting racemic amlodipine with a sub-stoichiometric amount (0.25 molar equivalent) of (R,R)-tartaric acid. nih.gov This allows for the separation of one enantiomer, after which the other can be precipitated from the mother liquor. nih.gov Furthermore, the use of achiral additives like urea (B33335) and thiourea (B124793) has been shown to form co-crystals with the diastereomeric salts, which can enable or improve the fractional separation. nih.gov
Future research is directed towards developing even more efficient and greener synthetic and resolution protocols. This includes the exploration of novel chiral resolving agents, the use of enzymatic resolution, and the development of asymmetric syntheses that can directly produce (R)-Amlodipine, bypassing the need for resolving a racemic mixture.
Table 1: Examples of Diastereomeric Salt Resolution Methods for Amlodipine To view the details of each resolution method, click on the corresponding row.
| Resolving Agent | Solvent | Preferentially Isolated Enantiomer | Key Finding | Reference |
|---|---|---|---|---|
| L-Tartaric Acid | Dimethyl Sulfoxide (DMSO) | (R)-Amlodipine | Standard resolution yielding the R-enantiomer. | acs.orgresearchgate.net |
| L-Tartaric Acid | Dimethylformamide (DMF) | (S)-Amlodipine | Solvent choice inverts the stereoselectivity of crystallization. | acs.org |
| (R,R)-Tartaric Acid | Various Solvents with Additives (e.g., Urea) | Both (Sequential) | Tandem resolution allows for isolation of both enantiomers with the same resolving agent. | nih.gov |
| O,O'-Di-p-toluoyl-D-tartaric acid | Acetonitrile/Isopropanol | (R)-Amlodipine | Use of a tartaric acid derivative for high-purity separation. | bhu.ac.in |
| Cinchonidine | Not Specified | Both (Sequential) | Fractional crystallization of diastereomeric salts of a precursor acid. | google.com |
Advancements in Continuous Crystallization for Chiral Resolution
Continuous manufacturing is gaining significant attention in the pharmaceutical industry due to its potential for improved efficiency, consistency, and process control compared to traditional batch processing. acs.org Crystallization, as a key purification and isolation step, is at the forefront of this transition. engineering.org.cn For chiral separations, continuous crystallization offers promising avenues but also presents unique challenges. engineering.org.cncrystallizationsystems.com
Several advanced continuous crystallization techniques are being developed for chiral resolution:
Viedma Ripening: This deracemization process involves the continuous grinding of a slurry of conglomerate crystals, which can theoretically convert a racemic mixture into a single enantiomer with 100% yield. crystallizationsystems.com
Continuous Preferential Crystallization: This method involves seeding a supersaturated racemic solution with crystals of the desired enantiomer, allowing it to crystallize out selectively. The process can be run continuously by carefully controlling temperature and residence time.
Coupled Crystallization and Membrane Separation: A novel approach combines crystallization with membrane ultrafiltration, using a chiral selector (like bovine serum albumin) to enrich the enantiomeric excess in the solution, which then facilitates crystallization. crystallizationsystems.com
While continuous crystallization has advantages in controlling crystal size and morphology, achieving high yields for chiral crystals can be more challenging than in batch processes. engineering.org.cn Fouling and blockages in continuous crystallizers also remain significant hurdles to widespread application. acs.org Future research will likely focus on improved process analytical technology (PAT) for real-time monitoring, better crystallizer designs (such as tubular or mixed-suspension, mixed-product removal (MSMPR) crystallizers), and the development of robust, model-based control strategies to overcome these challenges. acs.orgengineering.org.cnmdpi.com
Application of Computational Chemistry and Modeling in Salt Formation and Solid-State Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern pharmaceutical development, enabling the prediction of physicochemical properties and accelerating the formulation process. asiapharmaceutics.info For a molecule like amlodipine, these tools are particularly valuable for understanding and predicting salt formation, cocrystallization, and solid-state behavior. researchgate.netnih.gov
One powerful approach is the use of Hansen Solubility Parameters (HSP) . HSPs break down the total cohesion energy of a substance into contributions from dispersion forces, polar forces, and hydrogen bonding. asiapharmaceutics.infowisdomlib.org By calculating the HSPs for an active pharmaceutical ingredient (API) like amlodipine and various potential coformers, researchers can predict their miscibility. A smaller difference in HSP values between the API and a coformer suggests a higher likelihood of forming a stable cocrystal. asiapharmaceutics.infowisdomlib.org This predictive capability significantly reduces the experimental effort required in screening for suitable salt or cocrystal formers. wisdomlib.org
Beyond screening, computational methods are used for in-depth analysis:
Density Functional Theory (DFT): DFT calculations are employed to investigate the thermodynamic and geometric properties of molecules like amlodipine and its derivatives. researchgate.net This can help in understanding the binding interactions within a crystal lattice.
Molecular Docking: This technique is used to simulate the interaction between amlodipine enantiomers and a chiral selector, such as a cyclodextrin, providing insights into the mechanism of chiral recognition at the molecular level. acs.org
Computational Fluid Dynamics (CFD): For industrial-scale crystallization, CFD modeling can simulate the hydrodynamic characteristics within a crystallizer, helping to optimize mixing, heat transfer, and ultimately, the properties of the final crystalline product. researchgate.net
These computational tools allow for a more rational, "in silico," approach to formulation development, predicting how amlodipine will behave in different solid forms and guiding the selection of optimal salt forms with desired stability and physicochemical properties. researchgate.netnih.gov
Table 2: Computational Methods in Amlodipine Research Explore the different computational methods and their applications by clicking on the rows.
| Computational Method | Application | Key Findings/Purpose | Reference |
|---|---|---|---|
| Hansen Solubility Parameters (HSP) | Cocrystal Former Screening | Predicts miscibility between amlodipine and potential coformers to guide experimental screening. | asiapharmaceutics.infowisdomlib.org |
| Density Functional Theory (DFT) | Structural/Property Analysis | Investigates thermodynamic and geometric properties of dihydropyridine (B1217469) scaffolds. | researchgate.net |
| Molecular Docking | Chiral Recognition Analysis | Elucidates the binding interactions and mechanism between amlodipine enantiomers and chiral selectors. | acs.orgmdpi.com |
| Computational Fluid Dynamics (CFD) | Process Scale-Up | Models hydrodynamic characteristics in industrial crystallizers to optimize large-scale production. | researchgate.net |
Exploration of (R)-Amlodipine as a Mechanistic Probe in Chemical Biology Studies
While (S)-Amlodipine is primarily responsible for the therapeutic calcium channel blocking effect, the (R)-enantiomer is not inert and exhibits its own distinct biological activities. bhu.ac.inmdpi.com This stereoselective pharmacology makes (R)-Amlodipine a valuable tool, or "mechanistic probe," for dissecting complex biological pathways and understanding drug-target interactions in chemical biology.
A key area of investigation is the differential interaction of amlodipine enantiomers with metabolic enzymes. Studies on human liver microsomes have shown that both enantiomers inhibit cytochrome P450 (CYP) enzymes, but with different potencies. For example, (R)-Amlodipine is a more potent time-dependent inhibitor of CYP3A activity and a significantly more potent inhibitor of CYP2C9 than (S)-Amlodipine. mdpi.com Conversely, (S)-Amlodipine is a stronger reversible inhibitor of CYP3A-mediated midazolam hydroxylation. mdpi.com These differences, confirmed by computational docking studies, highlight how the stereochemistry of the molecule dictates its interaction with enzyme active sites. mdpi.com
Furthermore, (R)-Amlodipine has been investigated for its effects beyond calcium channel blockade. Research in animal models suggests that both (R)- and (S)-amlodipine can protect the vascular endothelium by reducing levels of the vasoconstrictor endothelin-1 (B181129) (ET-1) and downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov The distinct ability of (R)-Amlodipine to modulate nitric oxide pathways has positioned it as a compound of interest for its anti-atherosclerotic potential. bhu.ac.in
By using the enantiomerically pure (R)-Amlodipine in cellular and in vivo experiments, researchers can isolate and study these non-canonical effects, helping to unravel the full spectrum of biological activities associated with the amlodipine scaffold and providing insights into the physiology of the cardiovascular system. nih.govnih.gov
Table 3: Comparative Biological Activity of Amlodipine Enantiomers Click on each row to see a comparison of the enantiomers' effects on different biological targets.
| Biological Target | (R)-Amlodipine Effect | (S)-Amlodipine Effect | Key Insight | Reference |
|---|---|---|---|---|
| CYP3A (Time-Dependent Inhibition) | More Potent Inhibitor (K_I 8.22 µM) | Less Potent Inhibitor (K_I 14.06 µM) | Stereochemistry dictates the nature and potency of enzyme inhibition. | mdpi.com |
| CYP2C9 (Reversible Inhibition) | More Potent Inhibitor (K_i 12.11 µM) | Less Potent Inhibitor (K_i 21.45 µM) | (R)-enantiomer has a stronger interaction with this specific metabolic enzyme. | mdpi.com |
| Calcium Channel Blockade | ~1000-fold less active | Primary therapeutic activity | The pharmacological activity is highly stereoselective. | nih.gov |
| Endothelin-1 (ET-1) Levels | Reduces ET-1 expression | Reduces ET-1 expression | Both enantiomers may have a protective effect on the endothelium. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Chiral Drug Discovery and Development
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pharmaceutical industry, accelerating timelines, reducing costs, and improving the success rate of drug discovery and development. mdpi.comnih.gov For chiral drugs like (R)-Amlodipine, these technologies offer powerful new capabilities across the entire development pipeline.
AI and ML can be applied to enhance chiral drug development in several key areas:
Design of Chiral Catalysts and Syntheses: ML models can be trained on large datasets of chemical reactions to predict the outcomes of asymmetric syntheses. researchmatters.in This can accelerate the discovery of novel chiral catalysts and reaction conditions for the efficient, enantioselective synthesis of (R)-Amlodipine, minimizing the need for laborious trial-and-error experimentation. researchmatters.ininnovationnewsnetwork.com
Optimization of Chiral Separations: AI algorithms can analyze vast amounts of data from chromatographic separations to identify optimal conditions, such as the best chiral stationary phase or mobile phase composition, for resolving enantiomers. omicsonline.org This leads to faster method development and more efficient purification processes. Predictive models can forecast the behavior of chiral compounds, further reducing experimental work. omicsonline.org
Prediction of Chiral Crystal Formation: Inspired by technologies like facial recognition, ML models can analyze crystallographic databases to predict which chemical groups are most likely to form chiral crystals. sciencedaily.com This could guide the design of derivatives or the selection of coformers to facilitate classical resolution.
In Silico Property Prediction: AI/ML algorithms are increasingly used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov By training models on data from known compounds, it's possible to predict the likely pharmacokinetic and toxicological profiles of (R)-Amlodipine and its metabolites without initial animal testing, allowing for earlier and more informed decision-making. youtube.com
As these computational tools become more sophisticated, particularly with the advent of deep learning, they are expected to become integral to the design and development of new and improved chiral pharmaceuticals in a faster and more cost-effective manner. mdpi.comnih.gov
Table 4: Applications of AI/ML in Chiral Drug Development Click on a row to learn how AI and machine learning can be applied to different stages of chiral drug development.
| Application Area | AI/ML Technique | Potential Impact on (R)-Amlodipine Development | Reference |
|---|---|---|---|
| Enantioselective Synthesis | Logistic Regression, Neural Networks | Predicts optimal chiral catalysts and reaction conditions for direct synthesis of (R)-Amlodipine. | researchmatters.ininnovationnewsnetwork.comsciencedaily.com |
| Chiral Separation | Reinforcement Learning, Predictive Models | Optimizes chiral chromatography conditions (e.g., stationary/mobile phases) for more efficient resolution. | omicsonline.org |
| Target Identification & Interaction | Deep Learning, Graph Neural Networks | Predicts binding affinity to biological targets and helps elucidate mechanisms of action. | nih.govresearchgate.net |
| ADMET Prediction | Multitask Learning, Deep Neural Networks | Provides early in silico assessment of pharmacokinetic and safety profiles to de-risk development. | youtube.comresearchgate.net |
Q & A
What are the key considerations for synthesizing (R)-Amlodipine Hemi-dibenzoyl-L-tartrate, and how can chiral purity be ensured?
Level: Basic
Methodological Answer:
Synthesis involves resolving the racemic mixture of amlodipine using chiral auxiliaries like dibenzoyl-L-tartaric acid. Critical steps include:
- Chiral Resolution : Use L-tartaric acid derivatives to form diastereomeric salts, exploiting differences in solubility for separation .
- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance enantiomeric excess. Monitor purity via polarimetry or chiral HPLC.
- Quality Control : Validate chiral purity using X-ray crystallography or nuclear Overhauser effect (NOE) NMR to confirm stereochemistry .
How should researchers design compatibility studies for (R)-Amlodipine Hemi-dibenzoyl-L-tartrate in polymeric nanoparticle formulations?
Level: Basic
Methodological Answer:
Follow a tiered approach:
- FTIR Analysis : Compare spectra of pure drug, polymer (e.g., PLGA), and physical mixtures to detect shifts in carbonyl (C=O) or hydroxyl (-OH) groups, indicating interactions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting point depressions or new endotherms, signaling incompatibility.
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 3 months and monitor degradation products via LC-MS .
What advanced analytical methods are recommended for detecting trace impurities in (R)-Amlodipine Hemi-dibenzoyl-L-tartrate?
Level: Advanced
Methodological Answer:
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to separate impurities. Quantify via multiple reaction monitoring (MRM) for sensitivity ≤0.1% .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways. Correlate results with computational models (e.g., DFT) to predict stability .
How can researchers resolve contradictions in calcium channel inhibition data caused by amlodipine’s fluorescence interference?
Level: Advanced
Methodological Answer:
- Fluorescence Correction : Replace fura-2 (excitation 340/380 nm) with dyes like Cal520 or Fluo-4, which have minimal spectral overlap with amlodipine’s excitation peaks (Fig. 9A-B) .
- Control Experiments : Measure fluorescence in unloaded cells to subtract background signals (Fig. 2B-D). Validate Ca²⁺ measurements using ER-targeted probes (e.g., D1ER cameleon) for direct ER Ca²⁺ quantification (Fig. 10) .
What frameworks are suitable for formulating hypothesis-driven research questions on this compound’s pharmacokinetics?
Level: Advanced
Methodological Answer:
- PICO Framework : Define P opulation (e.g., hypertensive rat models), I ntervention (oral vs. nanoparticle-administered drug), C omparison (free amlodipine), and O utcomes (bioavailability, half-life) .
- FINER Criteria : Ensure questions are F easible (e.g., in vitro/in vivo models), N ovel (e.g., targeting hepatic metabolism pathways), and R elevant to clinical translation .
How should researchers address variability in dissolution profiles of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate across formulations?
Level: Basic
Methodological Answer:
- Dissolution Media : Test in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Use USP Apparatus II (paddle) at 50 rpm .
- Data Normalization : Apply model-dependent approaches (e.g., Weibull equation) or principal component analysis (PCA) to cluster formulations with similar release kinetics .
What experimental strategies can validate the enantiomeric stability of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate under physiological conditions?
Level: Advanced
Methodological Answer:
- Chiral Stability Assays : Incubate the compound in plasma or liver microsomes at 37°C. Sample at intervals (0, 6, 12, 24h) and analyze via chiral HPLC to detect racemization .
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with CYP3A4 isoforms to predict metabolic pathways that may alter chirality .
How can researchers design a robust protocol for in vivo pharmacokinetic studies of this compound?
Level: Advanced
Methodological Answer:
- Dosing Strategy : Administer via oral gavage and intravenous routes to calculate absolute bioavailability. Use crossover designs to minimize inter-subject variability .
- Sampling Schedule : Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, 24h post-dose. Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
What statistical methods are appropriate for analyzing synergistic effects in combination therapies involving this compound?
Level: Advanced
Methodological Answer:
- Bliss Independence Model : Calculate expected additive effects vs. observed outcomes. Use ANOVA with post-hoc Tukey tests to confirm synergy (Table 1) .
- Isobolographic Analysis : Plot dose-response curves for monotherapies and combinations to identify concave isoboles indicative of synergism .
How should literature reviews be structured to identify gaps in the pharmacological profiling of this compound?
Level: Basic
Methodological Answer:
- Systematic Review : Use PRISMA guidelines to screen PubMed/Scopus entries with keywords: "(R)-Amlodipine," "chiral pharmacokinetics," "L-type calcium channels."
- Data Extraction Matrix : Tabulate studies by model system (in vitro, animal, human), endpoints (IC₅₀, AUC), and methodological limitations (e.g., fluorescence artifacts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
